1-cyclopropyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-cyclopropyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C17H12F3N3OS and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-cyclopropyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is 363.06531767 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kinase Inhibitory Activity and Anticancer Potential
- Meriolins , chemical hybrids related to pyrido[2,3-d]pyrimidinones, have shown potent inhibitory activities toward cyclin-dependent kinases (CDKs) and other kinases. These compounds exhibit significant antiproliferative and proapoptotic effects in cancer cells, suggesting their utility as pharmacological agents against diseases involving abnormal CDK regulation, such as cancers and neurodegenerative disorders (Echalier et al., 2008).
Novel Synthetic Approaches and Chemical Reactivity
- Synthesis of Novel Spiro Pyrimidine Derivatives : Research on the synthesis of spiro pyrimidine derivatives from related compounds has provided valuable insights into chemical reactivity and potential applications in designing novel molecules with therapeutic properties (Abu‐Hashem, 2014).
Antimicrobial and Anti-inflammatory Agents
- Studies on pyrimidinone derivatives have also explored their potential as antimicrobial and anti-inflammatory agents. The structural modification of these compounds can lead to significant biological activities, making them candidates for the development of new therapeutics in these areas (Devani et al., 1976).
Photophysical Properties and Material Science Applications
- Research into the synthesis and characterization of cyclometalated complexes involving pyrimidinone derivatives indicates potential applications in material science, particularly in light-emitting devices and as catalysts in organic reactions (Tamayo et al., 2003).
Properties
IUPAC Name |
1-cyclopropyl-7-phenyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)11-8-12(9-4-2-1-3-5-9)21-14-13(11)15(24)22-16(25)23(14)10-6-7-10/h1-5,8,10H,6-7H2,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMBZTYVFJKZQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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